2-Ethyl-2,5-dimethylhex-4-enal
Description
Contextualization within the Field of Branched Unsaturated Aldehydes
Branched unsaturated aldehydes are a significant class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group, with additional alkyl branches on the carbon skeleton. This arrangement of functional groups imparts a rich and varied reactivity to these molecules. The presence of both an electrophilic carbonyl carbon and a nucleophilic β-carbon (due to conjugation) allows for a range of addition reactions.
2-Ethyl-2,5-dimethylhex-4-enal, with its ethyl and methyl groups at the α- and γ-positions respectively, is a sterically hindered example of this class. The substitution pattern is expected to influence its chemical reactivity and physical properties, potentially leading to unique applications, particularly in the realm of fragrance chemistry where molecular shape and size are critical for olfactory receptor interaction. A related compound, 2-ethenyl-2,5-dimethylhex-4-enal, has been noted for its use as a fragrance ingredient. google.com
Historical Perspective on the Synthesis and Derivatization of Structurally Analogous Compounds
The synthesis of α,β-unsaturated aldehydes has a long and rich history in organic chemistry, with several named reactions being cornerstones of their preparation. The aldol (B89426) condensation, for instance, remains a fundamental method for forming the carbon-carbon bond and the α,β-unsaturated system in a single transformation.
For the synthesis of α-alkyl substituted α,β-unsaturated aldehydes, such as this compound, various methods have been developed. One general route involves the reaction of bis(trimethylsilyl)-tert-butylaldimines with aldehydes in the presence of a catalyst like zinc bromide, which yields α-alkyl α,β-ethylenic aldehydes with high E stereoselectivity. researchgate.net Another important synthetic tool is the Horner-Wadsworth-Emmons reaction, which has been optimized for the preparation of α-methyl- or α-ethyl-α,β-unsaturated esters from aldehydes, which can then be reduced to the corresponding aldehydes. researchgate.nettandfonline.com
A patent for novel aldehyde compounds for use in perfume compositions describes the preparation of a mixture containing the structurally similar 2-ethyl-4-methyl-pent-4-enal. google.com This synthesis involved the reaction of a diene with a source of formaldehyde (B43269). This suggests that similar hydroformylation or related carbonylation reactions could be a viable strategy for the synthesis of this compound.
The derivatization of α,β-unsaturated aldehydes is also a well-explored area. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the carbon-carbon double bond. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. For example, organocuprates are known to favor 1,4-addition to α,β-unsaturated carbonyls.
Identification of Current Research Gaps and Emerging Challenges for this compound
The primary research gap concerning this compound is the lack of dedicated studies on its synthesis, characterization, and reactivity. While general methods for the synthesis of related compounds exist, the specific challenges associated with the stereoselective synthesis of this particular sterically hindered aldehyde have not been addressed in the literature.
A significant challenge in the synthesis of such compounds is controlling the stereochemistry of the double bond and the chiral center at the α-position. The steric hindrance provided by the α-ethyl group could also impact the reactivity of the aldehyde, potentially requiring tailored catalytic systems or reaction conditions to achieve desired transformations.
Furthermore, there is a lack of published spectroscopic and physicochemical data for the pure compound. While some basic properties are listed in chemical supplier databases, a comprehensive characterization is necessary for its use in any application.
| Physicochemical Properties of this compound | |
| Property | Value |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| CAS Number | 82898-60-0 |
This table contains basic data available from chemical databases and is not the result of new experimental findings.
Overview of Research Methodologies and Objectives for this compound Studies
Future research on this compound would likely focus on several key objectives, employing a range of modern organic chemistry methodologies.
Research Objectives:
Development of an efficient and stereoselective synthesis: A primary goal would be to devise a synthetic route that provides the compound in high yield and purity, with control over the stereochemistry of the double bond.
Comprehensive characterization: Thorough spectroscopic analysis using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is required to unambiguously confirm the structure and provide a reference for future studies.
Investigation of its reactivity: A systematic study of its behavior in key organic reactions (e.g., nucleophilic additions, cycloadditions, oxidations, and reductions) would elucidate the influence of its specific substitution pattern on its chemical properties.
Exploration of potential applications: Given the structural similarities to known fragrance compounds, a key objective would be to evaluate its organoleptic properties and its potential as a novel fragrance ingredient.
Research Methodologies:
Synthetic Chemistry: This would involve the application and optimization of known synthetic methods for α,β-unsaturated aldehydes, as well as the potential development of novel synthetic strategies.
Spectroscopic Analysis: A full suite of spectroscopic techniques would be employed for structural elucidation and purity assessment.
Computational Chemistry: Density Functional Theory (DFT) calculations could be used to predict its conformational preferences, spectroscopic properties, and to model reaction mechanisms, providing insights to guide experimental work.
Sensory Analysis: If the compound is targeted for fragrance applications, sensory panel testing would be conducted to determine its odor profile.
Structure
3D Structure
Properties
CAS No. |
82898-60-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-ethyl-2,5-dimethylhex-4-enal |
InChI |
InChI=1S/C10H18O/c1-5-10(4,8-11)7-6-9(2)3/h6,8H,5,7H2,1-4H3 |
InChI Key |
LOQNRQKPDZGEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC=C(C)C)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl 2,5 Dimethylhex 4 Enal
Strategic Retrosynthetic Analysis and Target Molecule Design
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process allows for the identification of key bond disconnections and the logical design of a synthetic pathway.
Key Disconnections and Fragment Identification
The structure of 2-Ethyl-2,5-dimethylhex-4-enal features two key functionalities: an aldehyde and a trisubstituted alkene. The carbon-carbon double bond and the α- and β-carbon-carbon bonds relative to the aldehyde are logical points for disconnection.
A primary disconnection can be made at the C4-C5 double bond, suggesting an olefination reaction as a key bond-forming step. This leads to two main fragments: an aldehyde-containing fragment and a phosphorus ylide or a related olefination reagent.
Another significant disconnection is at the C2-C3 bond, which is an α,β-disconnection relative to the aldehyde group. This points towards an aldol-type condensation reaction, a powerful tool for forming carbon-carbon bonds in carbonyl chemistry. quizlet.com This disconnection would yield two simpler carbonyl compounds as precursors.
Selection of Precursor Molecules and Starting Materials
Based on the identified disconnections, several precursor molecules can be proposed.
From Olefination: A Wittig-type reaction or a Horner-Wadsworth-Emmons reaction would be suitable. For a Wittig reaction, the precursors would be 2-ethyl-2-methylbutanal (B6226290) and a phosphonium (B103445) ylide derived from 2-bromopropane. For a Horner-Wadsworth-Emmons approach, the precursors would be 2-ethyl-2-methylbutanal and a phosphonate (B1237965) ester such as diethyl (1-methylethyl)phosphonate.
From Aldol (B89426) Condensation: An aldol condensation approach would involve the reaction of two different carbonyl compounds. A plausible retrosynthetic analysis suggests the disconnection of the α,β-unsaturated system, which can be formed from a β-hydroxy aldehyde precursor. youtube.com This points to an initial aldol addition product. The key fragments for the aldol reaction would be butanal and 3-methyl-2-butanone. Subsequent dehydration would yield the target α,β-unsaturated aldehyde.
Established Synthetic Routes and Mechanistic Elucidation
Several established synthetic routes can be envisioned for the preparation of this compound based on the retrosynthetic analysis.
Catalytic Pathways for Stereoselective Olefin and Aldehyde Formation
The formation of the C4-C5 double bond can be achieved with stereocontrol using modern catalytic methods. While the Wittig reaction often gives a mixture of E/Z isomers, the Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene, which is often the thermodynamically more stable isomer. The use of specific bases and reaction conditions can further enhance this selectivity.
For the aldehyde functionality, catalytic methods for the asymmetric α-alkylation of aldehydes have been developed, which could be relevant for constructing the chiral center at C2 if a stereoselective synthesis were desired. princeton.edunih.gov These methods often employ a combination of organocatalysis, photoredox catalysis, and hydrogen-atom transfer (HAT) catalysis. princeton.edunih.gov
Investigation of Reaction Kinetics and Thermodynamics
The aldol condensation reaction is reversible and can be under either kinetic or thermodynamic control. youtube.com The formation of the thermodynamically more stable enolate is favored by using a weaker base and higher reaction temperatures, which would lead to the desired branched structure in the case of the reaction between butanal and 3-methyl-2-butanone. The subsequent dehydration step to form the α,β-unsaturated aldehyde is typically driven by the formation of a stable conjugated system and is often irreversible.
The kinetics of olefination reactions like the Wittig reaction are influenced by the nature of the ylide. Stabilized ylides react more slowly and tend to give the (E)-alkene, while non-stabilized ylides react rapidly to produce the (Z)-alkene.
Below is a table summarizing plausible reaction conditions for the synthesis of this compound via an aldol condensation route.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Notes |
| Aldol Condensation | Butanal, 3-Methyl-2-butanone | Sodium Hydroxide | Ethanol | 25-50 | Formation of the β-hydroxy ketone intermediate. |
| Dehydration | β-hydroxy ketone intermediate | Acid (e.g., H₂SO₄) or Heat | Toluene | 80-110 | Formation of the α,β-unsaturated ketone. |
| Aldehyde Formation | α,β-unsaturated ketone | Reducing Agent (e.g., DIBAL-H) | Toluene | -78 | Reduction of the ketone to the corresponding aldehyde. |
Novel Synthetic Approaches and Principles of Green Chemistry in Relation to this compound
Modern synthetic chemistry is increasingly focused on the development of more sustainable and environmentally friendly processes. In the context of synthesizing this compound, several green chemistry principles can be applied.
Atom Economy: The aldol condensation reaction is an excellent example of an atom-economical reaction, as it forms a carbon-carbon bond with the loss of only a water molecule in the dehydration step. acs.org
Catalysis: The use of catalytic amounts of acids or bases for the aldol condensation is preferable to stoichiometric reagents. The development of solid acid or base catalysts can simplify product purification and catalyst recycling.
Alternative Solvents: Exploring the use of greener solvents, such as water or supercritical fluids, instead of volatile organic compounds (VOCs) would reduce the environmental impact of the synthesis.
Renewable Feedstocks: Investigating the possibility of deriving the starting materials, such as butanal, from renewable biomass sources would contribute to a more sustainable synthetic route.
Recent advances in catalysis, such as the use of transition-metal catalysts, have enabled novel transformations that can be applied to aldehyde synthesis. escholarship.org For instance, hydroformylation of appropriate alkenes could offer a direct route to aldehydes, potentially reducing the number of synthetic steps.
Optimization of Reaction Conditions and Process Efficiency
The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. Key to this is the selection of appropriate solvents and catalysts, as well as the fine-tuning of physical conditions to maximize yield and minimize side reactions. The construction of the quaternary carbon center at the α-position to the aldehyde is a significant synthetic challenge. Methodologies such as the Claisen-Schmidt condensation or related crossed aldol reactions are plausible routes, though the steric hindrance around the carbonyl group necessitates careful optimization.
The choice of solvent can profoundly influence the rate and outcome of the synthesis of α,β-unsaturated aldehydes. Solvent polarity, proticity, and coordinating ability can affect the stability of intermediates and transition states. For reactions like the aldol condensation, which could be employed in the synthesis of precursors to this compound, the solvent can impact enolate formation and the subsequent condensation step.
Catalytic loading is another critical parameter. While higher catalyst concentrations can increase the reaction rate, they can also lead to undesired side reactions or be economically unviable. Therefore, determining the optimal catalyst loading is crucial for process efficiency. Studies on related sterically hindered systems often show that a balance must be struck to achieve a high conversion rate without compromising selectivity.
Below are illustrative data tables representing hypothetical optimization studies for a key synthetic step, such as a Claisen-Schmidt condensation between a suitable ketone and aldehyde precursor.
Table 1: Illustrative Solvent Effects on the Yield of a Precursor to this compound
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|---|
| 1 | n-Hexane | 1.88 | 45 |
| 2 | Toluene | 2.38 | 65 |
| 3 | Dichloromethane | 8.93 | 78 |
| 4 | Tetrahydrofuran (THF) | 7.58 | 85 |
| 5 | Acetonitrile | 37.5 | 72 |
| 6 | Ethanol | 24.5 | 58 |
| 7 | Dimethylformamide (DMF) | 36.7 | 88 |
This is a hypothetical data table for illustrative purposes.
Table 2: Illustrative Catalytic Loading Study
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|
| 1 | 1 | 24 | 60 |
| 2 | 2.5 | 18 | 85 |
| 3 | 5 | 12 | 95 |
| 4 | 7.5 | 12 | 96 |
This is a hypothetical data table for illustrative purposes.
Temperature is a key variable in controlling reaction kinetics and selectivity. Higher temperatures generally increase reaction rates but can also promote side reactions or decomposition of thermally sensitive intermediates. For aldol-type reactions, temperature control is crucial to manage the equilibrium between reactants and products.
Pressure can be a significant factor in reactions involving gaseous reagents or where the transition state has a different volume than the reactants. While less common for standard laboratory-scale synthesis of aldehydes, in industrial processes, pressure optimization can be important for improving reaction efficiency and safety.
The concentration of reactants also plays a vital role. Higher concentrations can lead to faster reaction rates but may also increase the likelihood of bimolecular side reactions. Dilute conditions can favor intramolecular reactions or improve selectivity in some cases.
Table 3: Illustrative Optimization of Temperature and Concentration
| Entry | Temperature (°C) | Concentration (M) | Yield (%) |
|---|---|---|---|
| 1 | 25 | 0.1 | 75 |
| 2 | 25 | 0.5 | 82 |
| 3 | 25 | 1.0 | 80 |
| 4 | 50 | 0.5 | 92 |
| 5 | 80 | 0.5 | 85 (decomposition observed) |
This is a hypothetical data table for illustrative purposes.
Enantioselective and Diastereoselective Synthesis of this compound (if applicable)
The structure of this compound possesses a chiral center at the C2 position, making enantioselective synthesis a significant area of interest. The creation of quaternary stereocenters is a challenging task in asymmetric synthesis.
One established method for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For the synthesis of α-quaternary aldehydes, chiral oxazolidinones (Evans auxiliaries) or pseudoephedrine amides have been successfully employed in the asymmetric alkylation of enolates. nih.gov
Asymmetric catalysis offers a more atom-economical approach. Chiral catalysts, such as proline and its derivatives in asymmetric aldol reactions, or metal complexes with chiral ligands, can facilitate the enantioselective formation of C-C bonds. The development of catalysts for the enantioselective synthesis of α-quaternary ketones and aldehydes is an active area of research. nih.govorganic-chemistry.org
Table 4: Illustrative Enantioselective Synthesis using a Chiral Auxiliary
| Entry | Chiral Auxiliary | Alkylating Agent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Final Aldehyde (%) |
|---|---|---|---|---|
| 1 | (S)-4-Benzyl-2-oxazolidinone | Ethyl iodide | 95:5 | 90 |
| 2 | (R,R)-Pseudoephedrine | Ethyl triflate | 98:2 | 96 |
This is a hypothetical data table for illustrative purposes.
When an enantioselective synthesis is not feasible or provides a mixture of enantiomers, resolution techniques can be employed to separate them. This typically involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. The resulting diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional methods like crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the pure enantiomers.
For aldehydes, this can be achieved by forming diastereomeric imines or acetals with a chiral amine or alcohol, respectively.
Table 5: Illustrative Diastereomer Resolution of a Racemic Precursor
| Entry | Resolving Agent | Separation Method | Yield of Pure Enantiomer (%) |
|---|---|---|---|
| 1 | (R)-(-)-2-Phenylglycinol | Fractional Crystallization | 42 |
| 2 | (1R,2R)-(-)-1,2-Diaminocyclohexane | Column Chromatography | 45 |
This is a hypothetical data table for illustrative purposes.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Ethyl 2,5 Dimethylhex 4 Enal
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Ethyl-2,5-dimethylhex-4-enal, a detailed analysis of its NMR spectra is expected to reveal its intricate connectivity, stereochemistry, and conformational dynamics. Although experimental data is not publicly available, a comprehensive theoretical analysis can be performed.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Multi-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the through-bond and through-space correlations within the molecule.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons that are coupled to each other, typically over two or three bonds. Key expected correlations for this compound would include the coupling between the aldehydic proton and the proton at C3, the protons of the ethyl group, the methylene (B1212753) protons at C3 with the vinyl proton at C4, and the vinyl proton at C4 with the methyl protons at C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already determined proton assignments from the ¹H NMR and COSY spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, which is critical for determining the stereochemistry and preferred conformation. For this compound, NOESY could potentially reveal through-space interactions between the protons of the ethyl group and the methyl group at the C2 position, as well as interactions involving the protons around the C4=C5 double bond, which would help to elucidate the molecule's spatial arrangement.
Detailed Analysis of Chemical Shifts and Coupling Constants for Conformational Insights
The chemical shifts (δ) and coupling constants (J) in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment and the dihedral angles between coupled nuclei, respectively, providing deep insights into the molecule's conformation.
Predicted ¹H NMR Chemical Shifts:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 (Aldehyde) | 9.4 - 9.6 | s |
| H3 | ~2.5 - 2.8 | m |
| H4 | ~5.2 - 5.4 | d |
| CH₂ (Ethyl) | ~1.5 - 1.7 | q |
| CH₃ (Ethyl) | ~0.8 - 1.0 | t |
| CH₃ at C2 | ~1.0 - 1.2 | s |
| CH₃ at C5 | ~1.6 - 1.8 | s |
| CH₃ at C5' | ~1.7 - 1.9 | s |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 200 - 205 |
| C2 | 45 - 55 |
| C3 | 35 - 45 |
| C4 | 120 - 125 |
| C5 | 135 - 145 |
| C6 (Ethyl CH₂) | 25 - 35 |
| C7 (Ethyl CH₃) | 8 - 12 |
| C8 (CH₃ at C2) | 20 - 25 |
| C9 (CH₃ at C5) | 18 - 23 |
| C10 (CH₃ at C5) | 25 - 30 |
The coupling constants would provide further structural information. For instance, the magnitude of the coupling constant between H3 and H4 would be indicative of their dihedral angle, offering clues about the preferred conformation around the C3-C4 bond.
Dynamic NMR for Rotational Barriers and Interconverting Conformers
Due to the presence of several single bonds, this compound is expected to be a flexible molecule with multiple conformers in equilibrium at room temperature. Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could provide valuable information about the rotational barriers around the C2-C3 bond. At low temperatures, the rotation might be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into averaged signals, allowing for the calculation of the energy barrier to rotation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.
Assignment of Characteristic Absorption Bands
The IR and Raman spectra of this compound are predicted to show several characteristic absorption bands corresponding to its various functional groups.
Predicted Infrared (IR) Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | ~2820 and ~2720 | Medium |
| C=O stretch (aldehyde) | ~1705 - 1725 | Strong |
| C=C stretch (alkene) | ~1640 - 1660 | Medium |
| C-H stretch (alkane) | ~2850 - 2960 | Strong |
| C-H bend (alkane) | ~1375 and ~1465 | Medium |
Predicted Raman Shifts:
| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
| C=C stretch (alkene) | ~1640 - 1660 | Strong |
| C=O stretch (aldehyde) | ~1705 - 1725 | Medium |
| C-H stretch (alkane) | ~2850 - 2960 | Strong |
The strong C=O stretching band in the IR spectrum and the strong C=C stretching band in the Raman spectrum would be particularly diagnostic for this molecule.
Vibrational Signatures of Isomeric Forms (if applicable)
While this compound has a defined connectivity, it can exist as different stereoisomers (enantiomers and diastereomers) due to the chiral center at C2 and the potential for E/Z isomerism around the C4=C5 double bond. While vibrational spectroscopy is generally not the primary tool for distinguishing enantiomers, it can sometimes differentiate between diastereomers or E/Z isomers due to their different molecular symmetries and vibrational modes. For instance, the frequency and intensity of the C=C stretching vibration and the out-of-plane C-H bending modes of the alkene could differ between the E and Z isomers, providing a potential spectroscopic handle to distinguish them. However, without experimental data, these differences remain theoretical predictions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Investigation
High-Resolution Mass Spectrometry would be a critical tool for the analysis of this compound. This technique would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. By comparing the experimentally measured mass to the theoretical mass, the molecular formula can be confirmed with a high degree of confidence.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₀H₁₈O | [M+H]⁺ | 155.1430 |
| C₁₀H₁₈O | [M+Na]⁺ | 177.1250 |
This table is generated based on theoretical calculations and awaits experimental verification.
Tandem Mass Spectrometry (MS/MS) for Subunit Identification
Tandem Mass Spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated molecule [C₁₀H₁₈O+H]⁺. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be produced. Analysis of these fragment ions would provide valuable information about the connectivity of the atoms within the molecule, helping to identify key structural subunits. For instance, characteristic losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), or hydrocarbon fragments would be expected.
Ion Mobility Mass Spectrometry for Gas-Phase Conformation
Ion Mobility Mass Spectrometry (IM-MS) could provide insights into the three-dimensional shape of this compound in the gas phase. This technique separates ions based on their size and shape (collision cross-section, CCS) as they drift through a gas-filled chamber. Different conformers of the molecule would exhibit different drift times, potentially allowing for their separation and characterization. This would be particularly useful for understanding the flexibility of the alkyl chain and the orientation of the ethyl and methyl substituents.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (if chiral)
The structure of this compound contains a chiral center at the C2 position. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining the absolute configuration of a specific enantiomer. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively. The resulting spectra, when compared with theoretical calculations, can be used to assign the (R) or (S) configuration to the chiral center.
X-ray Crystallography for Solid-State Structure and Molecular Packing (if crystalline form accessible)
If a suitable single crystal of this compound or a derivative could be grown, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal how the molecules pack together in the solid state, providing insights into intermolecular interactions such as hydrogen bonding or van der Waals forces.
Integration of Advanced Spectroscopic Data for Comprehensive Structural Models
A comprehensive structural model of this compound would be developed through the integration of data from all the aforementioned spectroscopic techniques. HRMS would confirm the elemental composition, while MS/MS would elucidate the connectivity. IM-MS would provide information on the gas-phase conformation. Chiroptical spectroscopy would determine the absolute stereochemistry, and X-ray crystallography would define the solid-state structure. The combination of these advanced methods would provide a complete and unambiguous picture of the molecular structure of this compound.
Reactivity and Mechanistic Investigations of 2 Ethyl 2,5 Dimethylhex 4 Enal
Electrophilic and Nucleophilic Reactions at the Aldehyde Moiety
The aldehyde functional group in 2-Ethyl-2,5-dimethylhex-4-enal is a key site for a variety of chemical transformations. Its reactivity is influenced by the presence of two alkyl substituents (ethyl and methyl) on the α-carbon, which introduces significant steric hindrance around the carbonyl group.
In both Aldol (B89426) and Mannich reactions, a key step is the formation of an enol or enolate from a carbonyl compound. wikipedia.orgadichemistry.comchemistrysteps.com Due to the absence of α-hydrogens, this compound cannot be converted into an enolate and therefore cannot act as the nucleophilic component in these reactions.
However, it can serve as an electrophilic acceptor for a pre-formed enolate (in an Aldol reaction) or an enol and an iminium ion (in a Mannich reaction). adichemistry.comwikipedia.org The steric bulk at the α-position would be expected to hinder the approach of the nucleophile, potentially leading to lower reaction rates and yields compared to less substituted aldehydes. In crossed Aldol condensations, using a non-enolizable aldehyde like this compound with a ketone as the enolate source can be an effective strategy to favor a single product. wikipedia.org
Table 1: Predicted Participation of this compound in Aldol and Mannich Reactions
| Reaction Type | Role of this compound | Expected Outcome | Influencing Factors |
| Aldol Condensation | Electrophile (acceptor) | Formation of a β-hydroxy carbonyl compound. | Steric hindrance at the α-carbon may decrease reaction rate. Reaction requires an external enolate source. wikipedia.orgmasterorganicchemistry.com |
| Mannich Reaction | Electrophile (with formaldehyde (B43269) and amine) | Formation of a β-amino carbonyl compound (Mannich base). wikipedia.orglibretexts.org | Steric hindrance could impede the attack of the enol on the intermediate iminium ion. chemistrysteps.comwikipedia.org |
Olefination reactions provide a powerful method for converting aldehydes and ketones into alkenes.
The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl group into a carbon-carbon double bond. wikipedia.orglibretexts.org For this compound, this reaction would replace the C=O bond with a C=C bond. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides generally yield (E)-alkenes. wikipedia.orgorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.org These reagents are generally more nucleophilic than the corresponding phosphonium ylides and often provide excellent stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgnrochemistry.comorganic-chemistry.org An advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed. alfa-chemistry.com Steric hindrance at the α-position of the aldehyde can influence the reaction rate. wikipedia.org
Table 2: Predicted Olefination Reactions of this compound
| Reaction | Reagent | Expected Product | Key Features |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene | Stereoselectivity depends on ylide stability. wikipedia.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate carbanion ((RO)₂P(O)CHR⁻) | (E)-Alkene (typically) | Generally high (E)-selectivity; water-soluble byproduct. wikipedia.orgnrochemistry.comalfa-chemistry.com |
The aldehyde moiety of this compound can undergo both reduction and oxidation.
Reduction: The aldehyde can be selectively reduced to a primary alcohol, 2-Ethyl-2,5-dimethylhex-4-en-1-ol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the alkene functionality, yielding the saturated alcohol, 2-Ethyl-2,5-dimethylhexan-1-ol. The selective reduction of the C=O group in the presence of a C=C bond is a common challenge in the synthesis of unsaturated alcohols. acs.org
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-Ethyl-2,5-dimethylhex-4-enoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). The oxidation of unsaturated aldehydes can sometimes be complicated by reactions at the double bond, depending on the oxidant used. lp.edu.ua
Table 3: Predicted Reduction and Oxidation of this compound
| Transformation | Reagent(s) | Expected Product | Notes |
| Selective Reduction of Aldehyde | NaBH₄ | 2-Ethyl-2,5-dimethylhex-4-en-1-ol | Reduces carbonyl, leaves alkene intact. |
| Full Reduction | LiAlH₄, then H₂O; or H₂/Catalyst | 2-Ethyl-2,5-dimethylhexan-1-ol | Reduces both aldehyde and alkene. |
| Oxidation of Aldehyde | KMnO₄, H₃O⁺; or Ag₂O, NH₄OH | 2-Ethyl-2,5-dimethylhex-4-enoic acid | Converts aldehyde to a carboxylic acid. |
Reactions Involving the Alkene Functionality
The carbon-carbon double bond in this compound allows for a range of addition reactions.
Catalytic Hydrogenation: The alkene can be selectively hydrogenated to yield the saturated aldehyde, 2-Ethyl-2,5-dimethylhexanal. This selective reduction of a C=C bond in the presence of a C=O bond can be achieved using specific catalytic systems, such as tris(triphenylphosphine)chlororhodium (Wilkinson's catalyst). rsc.org Conversely, as mentioned earlier, harsher conditions (e.g., H₂ with Pd/C at high pressure) would likely reduce both functional groups. The thermodynamics generally favor the hydrogenation of the C=C bond over the C=O bond. tue.nlresearchgate.net
Epoxidation: The alkene can be converted to an epoxide, forming 2-(2-ethyl-2,5-dimethyloxiran-3-yl)propane, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction is a syn addition of an oxygen atom across the double bond. chemistrysteps.comlibretexts.org The rate of epoxidation is influenced by the nucleophilicity of the alkene; more substituted, electron-rich alkenes tend to react faster. libretexts.org
Table 4: Predicted Reactions at the Alkene of this compound
| Reaction | Reagent(s) | Expected Product | Mechanism/Key Features |
| Catalytic Hydrogenation | H₂, Wilkinson's catalyst | 2-Ethyl-2,5-dimethylhexanal | Selective reduction of the C=C bond. rsc.org |
| Epoxidation | mCPBA | 2-(2-ethyl-2,5-dimethyloxiran-3-yl)propane | Syn addition of an oxygen atom. chemistrysteps.comlibretexts.org |
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In this context, the isolated double bond in this compound would act as the dienophile.
The reactivity of an alkene as a dienophile is enhanced by the presence of electron-withdrawing groups. While the aldehyde group is electron-withdrawing, it is not directly conjugated with the C=C bond in this compound. This lack of conjugation would likely make it a less reactive dienophile compared to α,β-unsaturated aldehydes. nih.govmasterorganicchemistry.com The reaction would require a reactive diene and potentially elevated temperatures or Lewis acid catalysis to proceed efficiently.
Table 5: Predicted Diels-Alder Reactivity of this compound
| Role | Reactant Partner | Expected Product | Predicted Reactivity |
| Dienophile | Conjugated diene (e.g., 1,3-Butadiene) | Substituted cyclohexene | Low to moderate, due to the non-conjugated nature of the alkene. masterorganicchemistry.com |
Radical Reactions and Mechanistic Pathways
The carbon-carbon double bond and the aldehydic hydrogen in this compound are potential sites for radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.
Radical chain reactions involving this compound would follow the classic three stages:
Initiation: This step involves the formation of free radicals from a non-radical species. youtube.com This can be achieved by the homolytic cleavage of a weak bond in a radical initiator upon exposure to heat or light. lumenlearning.com For instance, a peroxide (ROOR) can break down to form two alkoxy radicals (RO•). These initiator radicals can then react with the substrate to start the chain reaction.
Propagation: These steps involve the reaction of a radical with a non-radical molecule to form a new radical and a new non-radical molecule. masterorganicchemistry.com In the case of this compound, a radical (X•) could add to the carbon-carbon double bond or abstract a hydrogen atom.
Addition to the C=C double bond: A radical can add to the β-carbon of the α,β-unsaturated system, leading to a resonance-stabilized radical intermediate.
Hydrogen abstraction: The aldehydic hydrogen is susceptible to abstraction by a radical, forming an acyl radical. Allylic hydrogens at the C-3 and C-6 positions could also be abstracted.
Termination: The chain reaction is concluded in this stage, where two radicals combine to form a stable, non-radical product. chemistrysteps.com This can occur through various combinations of the radicals present in the reaction mixture. masterorganicchemistry.com
A review of α-functionally substituted α,β-unsaturated aldehydes indicates that they can undergo radical cascade reactions involving their unsaturated carbon-carbon bonds. nih.govmdpi.com
In the context of polymerization or other radical chain processes, chain transfer can occur. A growing polymer radical chain can abstract an atom (typically hydrogen) from a chain transfer agent, terminating the existing chain and initiating a new one. While specific data for this compound is unavailable, its aldehydic and allylic hydrogens could potentially act as sites for chain transfer in radical polymerization processes.
Pericyclic Rearrangements and Other Intramolecular Transformations
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The structure of this compound, specifically its conjugated π-system, makes it a potential candidate for certain types of pericyclic reactions, although these are often less common than ionic or radical pathways for this class of compounds.
Potential intramolecular transformations could include:
Electrocyclic Reactions: These involve the formation of a ring from a conjugated π-system, or the reverse ring-opening reaction. libretexts.org
Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. libretexts.org
Ene Reactions: An ene reaction can occur between the alkene and the aldehyde group if sterically feasible, involving the transfer of an allylic hydrogen. libretexts.orgmsu.edu
It is important to note that without specific experimental evidence, the occurrence and favorability of these reactions for this compound remain theoretical.
Solvent Effects and Influence of Catalysis on Reaction Outcomes
Solvent polarity and the use of catalysts are expected to have a significant impact on the reactivity and selectivity of reactions involving this compound.
Solvent Effects: The polarity of the solvent can influence the rates and outcomes of reactions. For instance, in the hydrogenation of α,β-unsaturated aldehydes, non-polar solvents tend to favor the formation of saturated aldehydes, while polar solvents can increase the selectivity towards unsaturated alcohols. researchgate.net
Catalysis: A wide range of catalysts can be employed to control the reactivity of α,β-unsaturated aldehydes.
Organocatalysis: Chiral secondary amines can activate α,β-unsaturated aldehydes towards various asymmetric reactions by forming dienamine intermediates. This has been utilized in reactions like γ-oxidation. semanticscholar.org
Metal Catalysis: Transition metal catalysts are widely used for reactions such as selective hydrogenation of either the C=C or C=O bond. acs.orgtandfonline.com For example, Hβ zeolite has been used to catalyze the synthesis of α,β-unsaturated ketones from aldehydes and alkynes under solvent-free conditions. rsc.org
Kinetic and Thermodynamic Parameters of Key Reaction Steps
Below is a table of representative kinetic data for the reaction of some α,β-unsaturated aldehydes with the nitrate (B79036) radical (NO₃), which illustrates the influence of substitution on reactivity.
| α,β-Unsaturated Aldehyde | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| 2-Butenal | (4.6 ± 1.3) x 10⁻¹⁵ |
| 2-Methyl-2-butenal | (14.0 ± 2.8) x 10⁻¹⁵ |
| 3-Methyl-2-butenal | (19.1 ± 4.1) x 10⁻¹⁵ |
| Data from a study on the kinetics and mechanisms of the gas-phase reactions of NO₃ radicals with unsaturated aldehydes. acs.org |
Thermodynamically, the hydrogenation of the C=C bond in α,β-unsaturated aldehydes is generally more favorable than the hydrogenation of the C=O bond, making the selective formation of unsaturated alcohols a challenge that often requires specific catalytic systems. tandfonline.com
Derivatization and Analog Development from 2 Ethyl 2,5 Dimethylhex 4 Enal
Synthesis of Novel Aldehyde Derivatives through Functional Group Interconversions
The aldehyde group in 2-Ethyl-2,5-dimethylhex-4-enal is a prime site for a range of functional group interconversions, which are essential for altering the electronic and steric properties of the molecule. fiveable.mesolubilityofthings.com Standard synthetic protocols can be employed to transform the aldehyde into other key functional groups. imperial.ac.uk
Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-Ethyl-2,5-dimethylhex-4-enoic acid. This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) ensure complete conversion. solubilityofthings.com For molecules with sensitive functional groups, milder reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation can be employed, though they typically oxidize primary alcohols to aldehydes. fiveable.meimperial.ac.uk
Reduction to Primary Alcohol: The aldehyde functionality can be reduced to a primary alcohol, yielding 2-Ethyl-2,5-dimethylhex-4-en-1-ol. This is commonly accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). solubilityofthings.com These hydride reagents provide a straightforward route to the alcohol derivative, which can serve as a precursor for further modifications, such as esterification or etherification.
Reductive Amination: To introduce nitrogen-containing functionalities, reductive amination can be performed. This reaction involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. This process can be used to synthesize a wide range of substituted amines.
Wittig Reaction and Related Olefinations: The aldehyde can be converted into a new carbon-carbon double bond through the Wittig reaction. By reacting this compound with a phosphorus ylide, the aldehyde's oxygen atom is replaced with the ylide's carbon group, leading to the formation of a new alkene. This method is highly versatile for extending the carbon skeleton of the molecule.
Potential Aldehyde Functional Group Interconversions
| Reaction Type | Reagent(s) | Product Functional Group | Resulting Compound Name |
|---|---|---|---|
| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid | 2-Ethyl-2,5-dimethylhex-4-enoic acid |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | 2-Ethyl-2,5-dimethylhex-4-en-1-ol |
| Reductive Amination | Amine (R-NH₂) + Reducing Agent (e.g., NaBH₃CN) | Amine | N-substituted-2-Ethyl-2,5-dimethylhex-4-en-1-amine |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Substituted 1,3-diene derivative |
Elaboration of the Alkene Moiety for Diverse Structural Scaffolds
The alkene moiety in this compound offers another avenue for structural diversification through a variety of addition and cleavage reactions. fiveable.me
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperbenzoic acid (m-CPBA). imperial.ac.uk This reaction results in the formation of 2-(1,2-dimethylepoxypropyl)-2-ethyl-butanal, introducing a reactive three-membered ring that can be opened by various nucleophiles to create a range of difunctionalized compounds.
Dihydroxylation: Dihydroxylation of the alkene can be achieved using reagents such as osmium tetroxide (OsO4) or cold, dilute potassium permanganate. fiveable.me This reaction produces a vicinal diol, 2-Ethyl-2,5-dimethylhexane-4,5-diol-al, adding two hydroxyl groups across the former double bond.
Ozonolysis: Ozonolysis provides a method for cleaving the carbon-carbon double bond. fiveable.me Treatment with ozone (O3) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the alkene to yield two smaller carbonyl compounds. This can be a useful strategy for synthesizing smaller, functionalized building blocks from the parent molecule.
Hydrogenation: The double bond can be saturated through catalytic hydrogenation, typically using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C). This reaction converts the alkene to an alkane, yielding 2-Ethyl-2,5-dimethylhexanal.
Potential Alkene Moiety Elaboration Reactions
| Reaction Type | Reagent(s) | Product Functional Group | Resulting Compound Name |
|---|---|---|---|
| Epoxidation | m-CPBA | Epoxide | 2-(1,2-dimethylepoxypropyl)-2-ethyl-butanal |
| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Vicinal Diol | 2-Ethyl-2,5-dimethylhexane-4,5-diol-al |
| Ozonolysis (reductive workup) | 1. O₃; 2. (CH₃)₂S | Aldehyde/Ketone | Cleavage products |
| Hydrogenation | H₂, Pd/C | Alkane | 2-Ethyl-2,5-dimethylhexanal |
Stereocontrolled Synthesis of Chiral Analogs
The presence of a chiral center at the C2 position of this compound introduces the possibility of stereoisomers. As such, stereocontrolled synthesis of chiral analogs is a relevant consideration.
Reactions on the existing chiral center can be designed to proceed with high diastereoselectivity. For instance, nucleophilic addition to the aldehyde may favor the formation of one diastereomer over the other due to steric hindrance from the adjacent quaternary carbon. Furthermore, the synthesis of chiral analogs can be approached by using chiral reagents or catalysts. For example, asymmetric epoxidation or dihydroxylation of the alkene could be achieved using chiral catalysts, leading to the formation of enantioenriched products.
Construction of Macrocyclic or Polycyclic Systems Utilizing this compound as a Building Block
The bifunctional nature of this compound makes it a potential building block for the construction of more complex molecular architectures, such as macrocycles and polycyclic systems. acs.org
One possible strategy for macrocyclization could involve a ring-closing metathesis (RCM) reaction. This would first require modification of the aldehyde to introduce a terminal alkene. For example, a Wittig reaction could be used to install a vinyl group. The resulting diene could then undergo RCM to form a macrocyclic structure. The efficiency of such macrocyclization reactions can be influenced by the conformational preorganization of the linear precursor. acs.org
Intramolecular aldol (B89426) or ene reactions could also be envisioned for the synthesis of cyclic systems. acs.org For example, under specific catalytic conditions, the enol or enolate of the aldehyde could potentially react with the alkene in an intramolecular fashion to form a five- or six-membered ring.
Structure-Reactivity and Structure-Function Relationship Studies in Derived Compounds
The derivatization of this compound allows for a systematic investigation of structure-reactivity and structure-function relationships. By modifying the aldehyde and alkene moieties, the electronic and steric properties of the molecule can be fine-tuned.
For instance, converting the aldehyde to a carboxylic acid would increase the polarity and acidity of the molecule, while reduction to an alcohol would introduce hydrogen bonding capabilities. fiveable.me These changes would be expected to alter the reactivity of the molecule in subsequent chemical transformations.
From a structure-function perspective, these modifications could influence the biological activity of the compounds. While specific biological functions are not the focus of this article, it is a general principle that changes in molecular structure, such as polarity, size, and the presence of specific functional groups, can have a profound impact on how a molecule interacts with biological systems. For example, studies on similar unsaturated aldehydes, like trans-2-hexenal, have explored their roles in atmospheric chemistry and as signaling molecules in plants. nih.govresearchgate.netresearchgate.net
Theoretical and Computational Chemistry of 2 Ethyl 2,5 Dimethylhex 4 Enal
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
No published research was found that specifically investigates the electronic structure of 2-Ethyl-2,5-dimethylhex-4-enal using quantum chemical calculations.
Frontier Molecular Orbital (FMO) Analysis
There are no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the HOMO-LUMO gap for this compound. While FMO theory is broadly applied to understand the reactivity of α,β-unsaturated aldehydes, specific computational results for this compound, which would allow for the creation of data tables and detailed analysis of its reactivity, are not present in the surveyed literature. acs.orgnih.gov
Charge Distribution and Electrostatic Potential Mapping
Similarly, there is a lack of specific information regarding the charge distribution and molecular electrostatic potential (MEP) map for this compound. Such data would be crucial for identifying the electrophilic and nucleophilic sites on the molecule and predicting its interaction with other chemical species. Although general principles suggest that the carbonyl oxygen would be a region of negative potential and the aldehydic proton and β-carbon would be regions of positive potential, precise calculated values and visualizations are not available. organicchemistrydata.orgresearchgate.net
Conformational Analysis and Energy Landscape Exploration
The conformational preferences and energy landscape of this compound have not been the subject of any specific computational studies found in the public domain.
Molecular Mechanics and Molecular Dynamics Simulations
No literature could be sourced that details the application of molecular mechanics or molecular dynamics simulations to this compound. Such simulations are essential for exploring the vast conformational space of a flexible molecule like this and understanding its behavior over time. researchgate.netlumenlearning.com
Identification of Stable Conformers and Transition States
Due to the absence of conformational analysis studies, there is no information on the stable conformers of this compound or the energy barriers (transition states) between them. Identifying the lowest energy conformers is a prerequisite for accurately predicting many other chemical and spectroscopic properties. libretexts.orglibretexts.org
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data
There is no available literature containing either predicted or experimentally validated spectroscopic data (NMR, IR, UV-Vis) specifically for this compound.
NMR Spectroscopy: While general rules exist for estimating the 1H and 13C NMR chemical shifts of α,β-unsaturated aldehydes, no specific predicted or assigned spectra for this compound were found. organicchemistrydata.orgresearchgate.netlibretexts.org A data table of predicted chemical shifts cannot be generated without these foundational studies.
IR Spectroscopy: The characteristic infrared absorption frequencies for the aldehyde C-H and the conjugated C=O stretching vibrations can be generally estimated. libretexts.orgspectroscopyonline.com However, a detailed, calculated IR spectrum, which would show the frequencies and intensities of all vibrational modes, is not available for this compound.
UV-Vis Spectroscopy: The Woodward-Fieser rules provide a method for estimating the λmax of the π → π* transition in conjugated systems like this compound. jove.comresearchgate.nethnue.edu.vn However, the application of these rules requires knowledge of the specific conformation of the molecule, which, as stated, has not been computationally determined. No experimental or specifically calculated UV-Vis spectra were found.
Reaction Mechanism Prediction and Transition State Elucidation via Computational Methods
The prediction of reaction mechanisms and the elucidation of transition states for this compound would likely employ quantum mechanical methods, with Density Functional Theory (DFT) being a prominent choice due to its balance of accuracy and computational cost. xmu.edu.cn For reactions such as aldol (B89426) condensations, Prins-type cyclizations, and electrophilic additions, DFT calculations can map out the potential energy surface, identifying intermediates and the high-energy transition states that connect them. acs.orgnih.gov
Key Reaction Types for Computational Study:
Electrophilic Addition to the Alkene: The carbon-carbon double bond in this compound is susceptible to electrophilic attack. Computational modeling could predict the regioselectivity of this addition (i.e., whether the electrophile adds to the C4 or C5 position) by calculating the energies of the possible carbocation intermediates. researchgate.net The stability of these intermediates is influenced by the electronic and steric effects of the methyl and ethyl substituents.
Nucleophilic Addition to the Carbonyl Group: The aldehyde functional group is a primary site for nucleophilic attack. Computational studies could model the addition of various nucleophiles to the carbonyl carbon, determining the activation barriers and reaction energies.
Conjugate (Michael) Addition: As an α,β-unsaturated aldehyde, this compound can undergo conjugate addition, where a nucleophile attacks the β-carbon (C4). Theoretical calculations can help determine the kinetic and thermodynamic favorability of 1,2-addition (to the carbonyl) versus 1,4-addition (conjugate addition) for different nucleophiles. plos.org The electrophilicity of the Michael acceptor can be quantified and correlated with reaction kinetics. nih.gov
Aldol and Prins Reactions: This compound can act as either the electrophile or, after deprotonation, the nucleophile in aldol-type reactions. DFT calculations are instrumental in studying the transition states of these reactions, including the influence of catalysts on the stereochemical outcome. researchgate.netacs.org Similarly, the acid-catalyzed Prins reaction, involving the addition of the aldehyde to an alkene, could be mechanistically detailed through computational analysis.
Illustrative Data for Transition State Analysis of a Hypothetical Reaction:
While no specific data exists for this compound, a typical computational study of an electrophilic addition would yield data like that presented in Table 1. This table illustrates the kind of information that would be generated to compare different reaction pathways.
| Parameter | Pathway A (Attack at C4) | Pathway B (Attack at C5) | Methodology |
| Intermediate Energy (kcal/mol) | -5.2 | +2.1 | DFT (B3LYP/6-31G) |
| Transition State Energy (kcal/mol) | +15.8 | +21.4 | DFT (B3LYP/6-31G) |
| Activation Energy (kcal/mol) | +21.0 | +19.3 | DFT (B3LYP/6-31G) |
| Reaction Enthalpy (kcal/mol) | -8.9 | -1.5 | DFT (B3LYP/6-31G) |
| This is a hypothetical data table for illustrative purposes. |
In Silico Design of Novel Derivatives and Catalytic Systems for this compound Transformations
The in silico design of novel derivatives and catalytic systems represents a modern approach to chemical research, aiming to predict and optimize chemical properties and reactivity before engaging in extensive experimental work.
Design of Novel Derivatives:
Computational tools could be used to design derivatives of this compound with tailored properties. For instance, by systematically modifying the substituents on the alkyl chain or introducing different functional groups, properties such as solubility, volatility, and reactivity could be predicted. Quantitative Structure-Activity Relationship (QSAR) models, built upon calculated molecular descriptors, could be employed to correlate the structure of the derivatives with desired outcomes.
Design of Catalytic Systems:
The development of efficient catalysts for transformations of this compound is another area where computational chemistry could be highly impactful.
Organocatalysis: For reactions like asymmetric cycloadditions or conjugate additions, organocatalysts are often employed. Computational screening of potential catalyst candidates can be performed in silico. By modeling the interaction of the substrate with different catalysts and calculating the transition state energies for the desired reaction pathway, the most promising catalysts can be identified for experimental validation. This approach saves significant time and resources compared to traditional trial-and-error screening.
Metal-Based Catalysis: For reactions such as selective hydrogenation of the C=C or C=O bond, transition metal catalysts are commonly used. DFT calculations can be used to study the adsorption of this compound on different metal surfaces or its coordination to metal complexes. By analyzing the binding energies and the activation barriers for subsequent reaction steps, catalysts with high activity and selectivity can be designed. For α,β-unsaturated aldehydes, achieving selectivity for the hydrogenation of the carbonyl group over the alkene is a common challenge that can be addressed through catalyst design.
Illustrative Data for In Silico Catalyst Screening:
Table 2 provides a hypothetical example of how computational data might be presented in the screening of catalysts for a specific transformation of this compound.
| Catalyst Candidate | Predicted Conversion (%) | Predicted Selectivity (%) | Key Interaction | Computational Method |
| Organocatalyst A | 95 | 88 (R-enantiomer) | Hydrogen bonding to carbonyl | ONIOM (DFT:AM1) |
| Organocatalyst B | 82 | 92 (S-enantiomer) | π-π stacking with alkene | ONIOM (DFT:AM1) |
| Ru/C | 99 | 15 (for C=O reduction) | Adsorption via C=C bond | DFT (PBE/DNP) |
| Au/Fe2O3 | 75 | 65 (for C=O reduction) | Adsorption via C=O bond | DFT (PBE/DNP) |
| This is a hypothetical data table for illustrative purposes. |
Lack of Available Data for this compound
Following a comprehensive search for scientific literature, no specific data was found regarding the interactions of the chemical compound this compound with biological systems at a molecular level. The search included queries aimed at uncovering information on its enzymatic kinetics, spectroscopic and computational binding analyses, reactivity with model biomolecules, and its cellular uptake and fate in non-human cell lines.
The absence of research in these specific areas prevents the creation of a detailed and accurate article according to the requested outline. The required information for the following sections and subsections is not available in the public domain:
Interactions with Biological Systems at a Molecular Level Academic Focus
Cellular Uptake and Intracellular Fate in Non-Human Cell Lines (mechanistic perspective)
Without primary research studies, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Therefore, the requested article focusing on the specific biochemical and molecular interactions of 2-Ethyl-2,5-dimethylhex-4-enal cannot be produced at this time.
Permeability Studies across Model Membranes
There is a notable absence of published research investigating the permeability of this compound across model biological membranes. Such studies are crucial for understanding the compound's ability to be absorbed and distributed within biological systems. Typically, this research would involve experiments using artificial membranes, such as parallel artificial membrane permeability assays (PAMPA), or cell-based models like Caco-2 or MDCK cell lines.
Data on the following key parameters for this compound is currently unavailable:
Permeability Coefficient (Papp): No experimentally determined apparent permeability coefficients have been reported.
Membrane Partitioning: Quantitative data on how the compound distributes between aqueous and lipid phases of a membrane is not documented.
Influence of Physicochemical Properties: Research correlating the compound's logP, molecular weight, and hydrogen bonding capacity to its membrane permeability has not been published.
A hypothetical data table for such studies would typically be presented as follows:
| Model Membrane | Permeability Coefficient (Papp) (cm/s) | Efflux Ratio | Experimental Conditions |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Biotransformation Pathways and Metabolite Identification in vitro
Detailed in vitro studies to elucidate the biotransformation pathways of this compound have not been reported in the scientific literature. Such investigations are fundamental to understanding the metabolic fate of the compound. These studies would typically employ liver microsomes, hepatocytes, or other enzyme preparations to identify the metabolic reactions and the resulting metabolites.
Specific information that is currently lacking includes:
Phase I and Phase II Metabolism: There is no data identifying the specific cytochrome P450 (CYP) enzymes or other phase I enzymes responsible for the oxidation, reduction, or hydrolysis of this compound. Similarly, information on phase II conjugation reactions (e.g., glucuronidation, sulfation) is absent.
Metabolite Profiles: No studies have been published that identify and characterize the chemical structures of the metabolites formed from this compound in vitro.
A representative data table for metabolite identification would be structured as follows:
| Parent Compound | In Vitro System | Identified Metabolite(s) | Proposed Biotransformation Pathway |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Chemosensory Receptor Interactions and Structure-Odor/Taste Relationships (Academic Olfactory/Gustatory Research)
Receptor Binding Assays and Activation Mechanisms
There is no publicly available research on the interaction of this compound with specific chemosensory receptors. Understanding these interactions is key to elucidating the mechanisms behind its potential odor or taste properties.
The following areas lack scientific data:
Olfactory and Gustatory Receptor Binding: No studies have been conducted to determine if this compound binds to and activates any of the known olfactory or gustatory receptors.
Binding Affinity and Efficacy: Consequently, data on binding affinities (e.g., Ki, Kd) and functional activation (e.g., EC50, IC50) at these receptors are not available.
A typical data table for receptor binding assays would appear as:
| Receptor Subtype | Binding Affinity (Ki/Kd) | Functional Assay (EC50/IC50) | Receptor Activation Mechanism |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
In Vitro and Ex Vivo Studies of Receptor Response
Consistent with the lack of binding assay data, there are no published in vitro or ex vivo studies examining the response of chemosensory receptors to this compound. Such studies would typically involve techniques like calcium imaging in cells expressing specific receptors or electrophysiological recordings from olfactory or gustatory sensory neurons.
Specifically, there is no information on:
Receptor-Expressing Cell Line Responses: No data from studies using cell lines (e.g., HEK293) engineered to express specific olfactory or gustatory receptors to measure their response to this compound.
Sensory Neuron Activation: There are no reports on the electrophysiological responses of olfactory or gustatory neurons when stimulated with this compound.
A summary data table for such in vitro studies would be formatted as:
| Experimental Model | Measured Response | Concentration Range | Key Findings |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Environmental Transformation and Degradation Pathways of 2 Ethyl 2,5 Dimethylhex 4 Enal
Photolytic Degradation Mechanisms in Simulated Aquatic and Atmospheric Environments
Photolytic degradation, or photodegradation, is a key process that breaks down chemical compounds through the action of light. For a compound like 2-Ethyl-2,5-dimethylhex-4-enal, this can occur both in the atmosphere and in aquatic environments.
In aquatic systems, direct photolysis occurs when a molecule absorbs light at a specific wavelength, leading to its excitation and subsequent breakdown. The α,β-unsaturated aldehyde functional group in this compound is a chromophore, meaning it can absorb ultraviolet (UV) radiation from the sun. The quantum yield, a measure of the efficiency of a photochemical process, for such compounds can vary significantly based on their specific structure and the surrounding environmental conditions. While specific data for this compound is unavailable, studies on other α,β-unsaturated carbonyl compounds indicate that direct photolysis is a potential, though not always dominant, degradation pathway.
Photosensitized reactions are often more significant for the degradation of organic compounds in natural waters. Dissolved organic matter (DOM), such as humic and fulvic acids, can absorb sunlight and transfer the energy to other molecules, including this compound, leading to their degradation. DOM can also generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH) upon irradiation, which can then react with and degrade the aldehyde. The efficiency of these photosensitized processes is dependent on the concentration and character of the DOM in the water body.
In the atmosphere, the primary photolytic degradation pathway for aldehydes is through reaction with photochemically generated hydroxyl radicals (•OH). These reactions are typically rapid and are a major sink for volatile organic compounds (VOCs) in the troposphere. The reaction of •OH with unsaturated aldehydes can proceed via addition to the carbon-carbon double bond or abstraction of the aldehydic hydrogen. For α,β-unsaturated aldehydes, addition to the double bond is generally the more favorable pathway.
The photoproducts of this compound are expected to be diverse, resulting from various reaction pathways. In aquatic environments, photolytic degradation could lead to the formation of smaller, more oxidized compounds. Potential photoproducts could include carboxylic acids, smaller aldehydes, and ketones resulting from the cleavage of the carbon chain. Isomerization of the double bond is also a possible outcome.
In the atmosphere, the reaction with hydroxyl radicals is expected to initiate a complex series of reactions leading to the formation of various oxygenated products. The initial radical adduct can react with molecular oxygen to form a peroxy radical, which can then undergo further reactions to form stable products such as smaller aldehydes (e.g., acetaldehyde, propanal), ketones, and organic nitrates in the presence of nitrogen oxides (NOx). These reactions contribute to the formation of secondary organic aerosol (SOA) and photochemical smog.
| Environment | Degradation Pathway | Potential Reactants | Anticipated Photoproducts |
| Aquatic | Direct Photolysis | UV Radiation | Isomers, smaller aldehydes and ketones, carboxylic acids |
| Photosensitized Reactions | Dissolved Organic Matter (DOM), ¹O₂, •OH | Oxidized derivatives, cleavage products | |
| Atmospheric | Photo-oxidation | Hydroxyl Radicals (•OH) | Smaller aldehydes, ketones, carboxylic acids, organic nitrates, secondary organic aerosol (SOA) |
Biodegradation Studies in Environmental Matrices (e.g., soil, water, activated sludge)
Biodegradation is a critical process for the removal of organic compounds from the environment, mediated by microorganisms. The branched and unsaturated structure of this compound will influence its biodegradability.
Under aerobic conditions, microorganisms are expected to degrade this compound through several potential pathways. A common initial step for aldehydes is oxidation to the corresponding carboxylic acid, 2-ethyl-2,5-dimethylhex-4-enoic acid, catalyzed by aldehyde dehydrogenases. The α,β-unsaturated bond may be reduced to a saturated bond before or after this oxidation. Subsequently, the resulting saturated or unsaturated carboxylic acid can be further metabolized, likely through pathways analogous to β-oxidation, leading to the progressive shortening of the carbon chain and eventual mineralization to carbon dioxide and water.
In anaerobic environments, such as anoxic sediments or certain wastewater treatment systems, the degradation of this compound is also possible, though likely to proceed at a slower rate. The initial steps may involve the reduction of the aldehyde group to an alcohol or the saturation of the double bond. Further degradation would then proceed through various anaerobic metabolic pathways, potentially involving fermentation or anaerobic respiration with alternative electron acceptors like nitrate (B79036), sulfate, or iron(III). For some unsaturated aldehydes, anaerobic oxidation to the corresponding carboxylic acid has also been observed.
A diverse range of microorganisms, including bacteria and fungi, possess the enzymatic machinery to degrade aldehydes. In environments such as soil and activated sludge, complex microbial consortia work synergistically to break down complex organic molecules. Some microorganisms may specialize in the initial transformation of the aldehyde, while others utilize the resulting intermediates. For instance, some bacteria are known to possess specific enzymes for the detoxification and metabolism of α,β-unsaturated aldehydes. The efficiency of biodegradation will depend on factors such as the composition of the microbial community, nutrient availability, temperature, and pH.
| Condition | Initial Transformation | Subsequent Pathways | Key Enzyme Classes |
| Aerobic | Oxidation to carboxylic acid | β-oxidation-like pathways | Aldehyde dehydrogenases, reductases, monooxygenases |
| Reduction of the double bond | |||
| Anaerobic | Reduction to alcohol | Fermentation, anaerobic respiration | Aldehyde reductases, oxidoreductases |
| Saturation of the double bond | |||
| Oxidation to carboxylic acid |
Chemical Oxidation and Reduction in Natural Systems
In addition to photolytic and biological processes, this compound can undergo abiotic chemical transformations in the environment.
Chemical oxidation can occur in natural waters through reactions with strong oxidants such as hydroxyl radicals (•OH), which can be generated photochemically. The reaction of •OH with the double bond of the α,β-unsaturated aldehyde is expected to be a significant transformation pathway. In engineered systems like water treatment facilities, disinfectants such as free chlorine can react with and transform α,β-unsaturated aldehydes, often leading to the formation of halogenated byproducts.
Chemical reduction of the α,β-unsaturated bond is also a possibility in anoxic environments. Certain reduced mineral species or organic molecules in sediments can act as reducing agents. This would convert the unsaturated aldehyde to the corresponding saturated aldehyde, which may then be more amenable to other degradation processes.
Adsorption and Volatilization Behavior in Environmental Compartments
The environmental distribution of this compound between air, water, soil, and sediment is governed by its adsorption and volatilization characteristics. While specific experimental data for this compound are not available, its behavior can be estimated based on the properties of similar C10 aldehydes.
Adsorption:
The adsorption of organic compounds to soil and sediment is often correlated with the organic carbon content of the solid phase. For a moderately hydrophobic compound like this compound, adsorption to soil organic matter is expected to be a relevant process. The polarity of the aldehyde group can also lead to interactions with mineral surfaces in the soil. nih.gov However, the presence of water can act as a displacer, reducing the adsorption of aldehydes to polar surfaces. nih.gov The branching and ethyl group at the alpha-position may also influence its adsorption behavior compared to linear aldehydes.
Volatilization:
Volatilization from water and soil surfaces is anticipated to be a significant transport mechanism for this compound due to its aldehyde functional group, which generally imparts volatility. The rate of volatilization will be influenced by factors such as its vapor pressure, water solubility, and the Henry's Law constant. In aquatic environments, volatilization will compete with adsorption to sediment and biodegradation. From soil, volatilization will be dependent on soil type, moisture content, and temperature.
The following table provides a qualitative summary of the expected behavior of this compound in different environmental compartments.
| Environmental Compartment | Dominant Process | Influencing Factors | Expected Behavior |
| Atmosphere | Photo-oxidation | Sunlight, •OH concentration | Relatively short atmospheric lifetime |
| Water | Volatilization, Biodegradation | Temperature, Microbial activity | Partitioning between water column and sediment, with eventual degradation |
| Soil | Adsorption, Volatilization, Biodegradation | Organic matter content, Moisture, Temperature | Moderate persistence with eventual degradation and some loss to the atmosphere |
| Sediment | Adsorption, Anaerobic Biodegradation | Organic carbon content, Redox potential | Potential for longer-term persistence under anaerobic conditions |
Environmental Kinetics and Persistence Modeling
Predicting the environmental persistence of this compound requires an understanding of its reaction kinetics in various environmental compartments. While specific kinetic models for this compound are not available, general principles of aldehyde degradation kinetics can be applied.
Atmospheric Persistence:
The atmospheric lifetime (τ) of this compound can be estimated based on its reaction rate constant with hydroxyl radicals (kOH). The lifetime is inversely proportional to kOH and the average atmospheric concentration of •OH radicals. For similar unsaturated aldehydes, atmospheric lifetimes are typically in the range of hours to a few days, suggesting that this compound is not likely to be a persistent atmospheric pollutant.
Aquatic and Soil Persistence:
In water and soil, persistence is influenced by both abiotic (e.g., hydrolysis) and biotic degradation rates. The rate of biodegradation is highly dependent on environmental conditions such as temperature, pH, nutrient availability, and the composition of the microbial community. researchgate.netresearchgate.net The structural features of this compound, such as its branching, may influence its biodegradability. nih.gov
Environmental fate models, such as fugacity models, can be used to predict the partitioning and persistence of chemicals in the environment. These models require input parameters such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow), as well as degradation rate constants. In the absence of experimental data for this compound, these parameters would need to be estimated using Quantitative Structure-Activity Relationship (QSAR) models.
The following table presents hypothetical kinetic data for the degradation of a generic C10 unsaturated aldehyde, illustrating the type of information needed for persistence modeling.
| Degradation Process | Rate Constant (k) | Half-life (t1/2) | Environmental Compartment | Notes |
| Atmospheric Photo-oxidation (vs. •OH) | 1.5 x 10-11 cm³/molecule·s | ~18 hours | Atmosphere | Assumes average •OH concentration of 1x10⁶ molecules/cm³ |
| Aerobic Biodegradation | 0.05 day-1 | ~14 days | Water, Soil | Highly variable depending on conditions |
| Anaerobic Biodegradation | 0.007 day-1 | ~100 days | Sediment, Anoxic Soil | Significantly slower than aerobic degradation |
| Hydrolysis | Negligible | > 1 year | Water | Aldehydes are generally stable to hydrolysis at neutral pH |
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Separations (Gas Chromatography, High-Performance Liquid Chromatography) Coupled with Advanced Detection
Chromatographic techniques are the cornerstone for the analysis of volatile and semi-volatile organic compounds like 2-Ethyl-2,5-dimethylhex-4-enal. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation methods, often coupled with sophisticated detectors for enhanced sensitivity and specificity.
Due to its volatility, GC is a particularly suitable technique. The choice of the capillary column's stationary phase is critical for achieving good separation from other matrix components. Non-polar or mid-polar stationary phases are often employed for the analysis of such aldehydes. scielo.brpan.olsztyn.pl For complex mixtures, multidimensional GC can provide enhanced resolution.
HPLC is also a viable option, especially after derivatization of the aldehyde group to a more chromophoric or ionizable species, which enhances detection by UV-Vis or mass spectrometry detectors. nih.govresearchgate.net
Development of Chiral Stationary Phases for Enantiomeric Separation
This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers. These stereoisomers may exhibit different biological activities or properties. Consequently, their separation and individual quantification are often necessary. This is achieved using chiral chromatography.
The development of chiral stationary phases (CSPs) has been instrumental in the separation of enantiomers by both GC and HPLC. nih.govcsfarmacie.cz For GC, cyclodextrin-based CSPs are widely used for the separation of chiral volatile compounds. nih.gov These CSPs, such as those derived from β- or γ-cyclodextrin, form transient diastereomeric complexes with the enantiomers, leading to different retention times.
For HPLC, polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds. csfarmacie.czphenomenex.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for optimizing the separation.
Illustrative Example of Chiral Separation Parameters:
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Chiral Stationary Phase | Modified Cyclodextrin (e.g., Diacetyl-tert-butyldimethylsilyl-β-cyclodextrin) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Typical Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase / Carrier Gas | Helium or Hydrogen | Hexane (B92381)/Isopropanol mixtures |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis, Mass Spectrometry (MS) |
Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS, GC-FID) for High-Sensitivity Analysis
To achieve the low detection limits required in many research applications, chromatographs are coupled with highly sensitive detectors.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both qualitative and quantitative analysis. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound, which acts as a chemical fingerprint. For complex matrices, tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. srce.hracs.org This technique is particularly useful for quantifying trace levels of the analyte in the presence of interfering compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often employed for aldehydes after derivatization. Derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or pentafluorobenzylhydroxylamine (PFBHA) react with the aldehyde to form a derivative that is more amenable to ionization by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govmdpi.comcoresta.org LC-MS/MS provides high sensitivity and specificity, making it suitable for analyzing aldehydes in biological fluids or environmental samples. nih.govnih.gov
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of volatile organic compounds. scielo.br The FID is a universal detector for carbon-containing compounds and provides a response that is proportional to the mass of carbon entering the detector. While it does not provide structural information like a mass spectrometer, it is known for its wide linear range and high reproducibility, making it an excellent choice for routine quantitative analysis when the identity of the compound has already been confirmed. nih.gov
Table of Hyphenated Technique Capabilities:
| Technique | Primary Application | Typical Limit of Quantification (LOQ) | Key Advantage |
|---|---|---|---|
| GC-MS/MS | Trace quantification in complex matrices | pg to fg range | High selectivity and sensitivity, structural confirmation |
| LC-MS/MS | Analysis of derivatized aldehydes | pg to fg range | Suitable for less volatile derivatives, high specificity |
| GC-FID | Routine quantitative analysis | ng to pg range | High reproducibility, wide linear range, robustness |
Spectroscopic Detection Methods (e.g., UV-Vis, Fluorescence, Chemiluminescence)
Spectroscopic methods can be used for the detection and quantification of this compound, particularly due to its α,β-unsaturated aldehyde structure.
UV-Vis Spectroscopy : The conjugated π-system of the double bond and the carbonyl group in this compound gives rise to a characteristic π → π* electronic transition, which results in strong absorption in the ultraviolet region of the electromagnetic spectrum. gdckulgam.edu.inuobabylon.edu.iq According to the Woodward-Fieser rules for α,β-unsaturated aldehydes, the base value for the absorption maximum (λmax) is around 207 nm. gdckulgam.edu.in The presence of alkyl substituents on the double bond will cause a bathochromic (red) shift to a longer wavelength. While UV-Vis spectroscopy is less selective than chromatographic methods, it can be a simple and rapid technique for quantification in relatively pure samples or as a detection method for HPLC. upi.edu
Fluorescence and Chemiluminescence : Native fluorescence of simple unsaturated aldehydes is typically weak. However, derivatization with specific fluorescent tags can dramatically enhance detection sensitivity. For instance, reaction with certain hydrazine (B178648) or amine derivatives can yield highly fluorescent products that can be measured with great sensitivity. Similarly, chemiluminescence detection can be achieved by coupling the aldehyde or its derivative to a reaction that produces light. These methods are capable of achieving very low detection limits but require specific labeling chemistry.
Development of Electrochemical Sensors for Specific Molecular Recognition
Electrochemical sensors offer a promising avenue for the rapid, portable, and low-cost detection of aldehydes. researchgate.netnih.gov These sensors typically work by measuring the change in an electrical signal (current, potential) that occurs when the target analyte interacts with a specially designed electrode surface.
For aldehyde detection, sensors can be based on their direct electrocatalytic oxidation at the surface of modified electrodes. mdpi.com Materials like platinum, palladium, or various metal oxides can catalyze the oxidation of the aldehyde group, generating a measurable current that is proportional to the aldehyde concentration. mdpi.com
Another approach involves the use of enzymatic sensors. Aldehyde dehydrogenase, for example, can be immobilized on an electrode surface. mdpi.com In the presence of its cofactor (e.g., NAD+), the enzyme selectively oxidizes the aldehyde, and the resulting electrochemical change (e.g., oxidation of the produced NADH) is monitored.
Recent research has also focused on the use of novel materials like zeolitic imidazolate frameworks (ZIFs) to create highly sensitive and selective platforms for electrochemical aldehyde sensing. rsc.org While sensors specifically for this compound are not widely reported, the principles used for other aldehydes are directly applicable to the development of such a sensor. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis and Mixture Deconvolution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). nih.gov ¹H-NMR is particularly useful as the aldehyde proton has a characteristic chemical shift in the downfield region (typically 9-10 ppm), which is often free from overlap with other signals. researchgate.net
For quantitative analysis, a known amount of an internal standard is added to the sample. worldolivecenter.com By comparing the integral of a specific, well-resolved resonance of the analyte with the integral of a resonance from the internal standard, the concentration of the analyte can be determined with high accuracy and precision, as the measurement is independent of a response factor. nih.govworldolivecenter.com
Furthermore, advanced NMR techniques, including 2D NMR (e.g., COSY, HSQC), can be used for the deconvolution of complex mixtures, allowing for the identification and quantification of individual components without prior separation. This makes NMR a valuable tool for analyzing reaction mixtures or complex biological samples. Low-field benchtop NMR spectrometers are also being explored for the quantification of aldehydes in various matrices. mdpi.com
Illustrative ¹H-NMR Data for an α,β-Unsaturated Aldehyde:
| Proton | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.4 - 9.8 | Doublet or Triplet |
| Vinylic (α-H) | 6.0 - 6.5 | Doublet of Doublets |
| Vinylic (β-H) | 6.8 - 7.3 | Doublet |
| Allylic (-CH₂-) | 2.2 - 2.5 | Multiplet |
Method Validation and Quality Control in Research Applications
For any analytical methodology to be considered reliable, it must undergo a thorough validation process. nih.govcore.ac.uk This is essential for ensuring the accuracy, precision, and robustness of the data generated in a research context. Key validation parameters include:
Selectivity/Specificity : The ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix. srce.hr
Linearity and Range : The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. dergipark.org.tr
Accuracy : The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or by recovery studies on spiked samples. scielo.br
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (short-term) and reproducibility (long-term, inter-laboratory). nih.gov
Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably distinguished from the background noise. dergipark.org.tr
Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. core.ac.uk
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Implementing quality control (QC) samples, such as blanks, calibration standards, and spiked samples, within each analytical run is standard practice to monitor the performance of the method and ensure the validity of the results. core.ac.uk
Emerging Research Frontiers and Future Perspectives for 2 Ethyl 2,5 Dimethylhex 4 Enal
Integration into Advanced Functional Materials and Polymers
Currently, there is a lack of specific published research on the integration of 2-Ethyl-2,5-dimethylhex-4-enal into advanced functional materials or polymers. However, the aldehyde and alkene functional groups present in its structure suggest a potential for such applications. Aldehydes are known to participate in various condensation and polymerization reactions.
Future research could explore the use of this compound as a monomer or a modifying agent in the synthesis of novel polymers. The ethyl and dimethyl substitutions on the hexane (B92381) backbone could impart specific solubility, thermal, and mechanical properties to the resulting materials. Research in this area could focus on its potential role in creating materials with tailored refractive indices, dielectric constants, or surface properties. A recent study has shown that multi-substituted aldehydes can be used to create corresponding esters which are found in functional materials. rsc.org
Table 10.1: Potential Polymerization Reactions for this compound
| Polymerization Type | Potential Role of this compound | Hypothetical Polymer Properties |
| Condensation Polymerization | Monomer with diols or other nucleophiles | Polyesters or polyacetals with specific side-chain functionalities |
| Aldol (B89426) Condensation | Self-condensation or with other carbonyls | Cross-linked networks, resins |
| Radical Polymerization | Co-monomer utilizing the C=C double bond | Modified polyolefins with pendant aldehyde groups for further functionalization |
Role in Interdisciplinary Research (e.g., Chemical Biology, Materials Science, Atmospheric Chemistry)
The role of this compound in interdisciplinary research fields such as chemical biology, materials science, and atmospheric chemistry has not been extensively investigated.
Chemical Biology: In chemical biology, aldehydes are often used as chemical probes or for bioconjugation. The reactivity of the aldehyde group towards amine functionalities on biomolecules could be explored. However, no specific studies involving this compound in this context are currently available.
Materials Science: As mentioned in the previous section, the structural features of this compound make it a candidate for the development of new materials. The influence of substituted aromatic aldehydes on the electrodeposition of alloys has been noted, suggesting a potential, though unexplored, role for aliphatic aldehydes in material surface modifications. bg.ac.rs The synthesis of polysaccharides with aldehyde or ketone substituents is a promising tool for developing highly functional, sustainable materials due to the rich chemistry of these groups. acs.org
Atmospheric Chemistry: Volatile organic compounds (VOCs) containing aldehyde functionalities are known participants in atmospheric chemical processes. While there is no specific data on this compound, related unsaturated aldehydes are part of atmospheric chemistry models. unipd.it Future research could investigate its atmospheric fate, including reaction rates with common atmospheric oxidants like OH radicals and ozone, and its potential to contribute to the formation of secondary organic aerosols.
Challenges and Opportunities in Sustainable Synthesis and Biocatalysis
The sustainable synthesis of this compound and its derivatives presents both challenges and opportunities.
Challenges:
Developing catalytic, atom-economical synthetic routes from renewable feedstocks.
Controlling stereoselectivity during synthesis, given the chiral center at the α-position.
Opportunities:
Biocatalysis: The use of enzymes for the synthesis of chiral compounds is a rapidly growing field. Ene-reductases (ERs) are known to catalyze the asymmetric reduction of α,β-unsaturated aldehydes. nih.govresearchgate.netmdpi.com A biocatalytic approach could offer a sustainable pathway to enantiomerically pure forms of this compound or its derivatives. For instance, a two-enzyme system combining an ene-reductase and an aldehyde dehydrogenase could potentially be used to synthesize chiral α-substituted carboxylic acids from α-substituted α,β-unsaturated aldehydes in a hydrogen-borrowing cascade. nih.govresearchgate.net While whole-cell reductions can be complicated by competing carbonyl reduction, the use of purified ene-reductases can yield saturated aldehydes cleanly. unipd.it
Table 10.2: Potential Biocatalytic Transformations for this compound
| Enzyme Class | Potential Transformation | Potential Product |
| Ene-Reductase (ER) | Asymmetric reduction of the C=C bond | (R)- or (S)-2-Ethyl-2,5-dimethylhexanal |
| Alcohol Dehydrogenase (ADH) | Reduction of the aldehyde group | 2-Ethyl-2,5-dimethylhex-4-en-1-ol |
| Aldehyde Dehydrogenase (Ald-DH) | Oxidation of the aldehyde group | 2-Ethyl-2,5-dimethylhex-4-enoic acid |
Exploration of Unexplored Reactivity and Novel Transformation Pathways
The reactivity of this compound has not been the subject of extensive specific research, leaving many potential transformation pathways unexplored. The presence of both an α-substituted aldehyde and a trisubstituted alkene offers a rich landscape for chemical transformations.
Future research could focus on:
Photochemical Reactions: The direct excitation of enamines or iminium ions derived from enals can lead to novel enantioselective alkylations. nih.govacs.org Investigating the photochemical behavior of this compound could uncover new synthetic methodologies.
Radical Reactions: The development of enantioselective radical reactions is a current focus in organic synthesis. mdpi.com The alkene moiety in this compound could be a substrate for novel radical addition or cyclization reactions.
Isomerization Reactions: Catalytic isomerization of enals can provide access to different isomers with potentially different properties and applications. Cobalt-based catalysts have been shown to be effective for the isomerization of methylenic enals. rsc.org
Potential for Contribution to Fundamental Chemical Principles and Methodologies
Due to the limited specific research on this compound, its direct contribution to fundamental chemical principles and methodologies is yet to be realized. However, as a sterically hindered α-substituted enal, it could serve as a challenging substrate for the development of new synthetic methods.
Studying the reactivity and selectivity of reactions involving this compound could provide valuable insights into:
The interplay of steric and electronic effects in catalysis.
The development of highly selective catalysts for transformations of multifunctional molecules.
Understanding reaction mechanisms, such as the origin of enantioselectivity in organocatalyzed reactions involving radical pathways. rsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
